Cas no 96829-58-2 (Orlistat)

Orlistat is a lipase inhibitor that reduces fat absorption in the gastrointestinal tract by inhibiting pancreatic lipase activity. This results in significant weight loss and improved glycemic control in obese individuals. Orlistat's efficacy stems from its high specificity for pancreatic lipase, minimizing off-target effects on other enzymes or biological systems.
Orlistat structure
Orlistat structure
商品名:Orlistat
CAS番号:96829-58-2
MF:C29H53NO5
メガワット:495.73482966423
MDL:MFCD05662360
CID:61866
PubChem ID:3034010

Orlistat 化学的及び物理的性質

名前と識別子

    • Orlistat
    • N-FORMYL-L-LEUCINE (1S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]DODECYL ESTER
    • RO-18-0647
    • (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID (S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]-DODECYL ESTER
    • (-)-TETRAHYDROLIPSTATIN
    • XENICAL
    • (-)-Tetrahydrolipstatin(EquivalentToOrlistat)
    • Orlipastat
    • Xenical, (-)-Tetrahydrolipstatin, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester,
    • Orlistat, Tetrahydolipstat
    • ORLIPASTATUM
    • (-)-Tetrahydrolipstatin, Ro-18-0647, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
    • L-Leucine, N-formyl-, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
    • N-Formyl-L-leucine (1S)-1-[[(2S)-3α-hexyl-4-oxooxetan-2β-yl]methyl]dodecyl ester
    • N-Formyl-L-leucine (S)-1-[[(2S)-3α-hexyl-4-oxooxetane-2β-yl]methyl]dodecyl ester
    • Orlistat Powder
    • (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID
    • [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate
    • 002
    • Alli
    • Ro 18-0647
    • Tetrahydrolipstatin
    • THLP
    • (−)-Tetrahydrolipstatin
    • Orlipastatum [INN-Latin]
    • C29H53NO5
    • (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate
    • Orlistat (Alli, Xenical)
    • MLS002207022
    • N-Formyl-L-le
    • L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2α(R*),3β]]- (ZCI)
    • L
    • Listata
    • Ro 18-0647/002
    • 96829-58-2
    • MLS001423955
    • ORLISTAT [MART.]
    • NCGC00165856-14
    • SW197481-2
    • NSC 758881
    • NCGC00165856-15
    • AHLBNYSZXLDEJQ-FWEHEUNISA-N
    • HSDB 7556
    • Orlistat (Standard)
    • Tox21_111437_1
    • R-212
    • ORLISTAT [JAN]
    • N-formyl-L-leucine (1S)-1-{[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl}dodecyl ester
    • SR-01000759417
    • HMS3413P06
    • BRD-K63343048-001-12-2
    • Ro18-0647
    • DB01083
    • N-formyl-L-leucine-(S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester
    • Ro-18-0647/002
    • UNII-95M8R751W8
    • HMS3677P06
    • N-Formyl-L-leucine, ester with (3S,4S)-3-hexyl-4-((2S)-2-hydroxytridecyl)-2-oxetanone
    • ORLISTAT [INN]
    • s1629
    • Q424163
    • Q-201519
    • HMS2051I08
    • (-)-tetrahydrolipostatin
    • N-formyl-L-leucine (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
    • 95M8R751W8
    • tetrahydrolipastatin
    • AB00639987-09
    • CHEBI:94686
    • ORLISTAT [USP-RS]
    • ORLISTAT [ORANGE BOOK]
    • CCG-100851
    • SMR000466339
    • NC00101
    • (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate
    • MFCD05662360
    • HY-B0218R
    • NCGC00165856-01
    • DTXCID40820067
    • O0381
    • CAS-96829-58-2
    • ORLISTAT [VANDF]
    • CS-0694775
    • L-Leucine, N-formyl-, 1-((3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester, (2S-(2alpha(R*),3beta))-
    • EN300-268136
    • Orlistat, >=98%, solid
    • BDBM24567
    • 104872-04-0
    • Ro-180647002
    • BIDD:GT0853
    • NCGC00095128-01
    • Tetrahydrolipstatin;Ro-18-0647
    • BCP0726000044
    • DTXSID8023395
    • NCGC00165856-03
    • Ro-180647-002
    • Orlistat [USAN:INN:BAN]
    • L-Leucine, N-formyl-, (1S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester
    • Xenical (TN)
    • ORLISTAT [WHO-DD]
    • (-)-Tetrahydrolipstatin; Orlistat; Ro 18-0647/002; Tetrahydrolipstatin; Xenical; L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2alpha(R*),3beta]]-
    • SR-01000759417-5
    • SCHEMBL16408
    • ORLISTAT [EMA EPAR]
    • ORLISTAT [MI]
    • [(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-oxetan-2-yl]methyl]dodecyl] (2S)-2-formamido-4-methyl-pentanoate
    • HB4009
    • BRD-K63343048-001-13-0
    • MLS000759448
    • BO164179
    • NCGC00165856-02
    • HY-B0218
    • [(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
    • Tox21_111437
    • SR-01000759417-7
    • CHEMBL175247
    • AB00639987_10
    • NS00004788
    • 2-formamido-3-[(3-hexyl-4-oxo-oxetan-2-yl)methyl]-2-isobutyl-tetradecanoate
    • GTPL5277
    • D04028
    • Lipase Inhibitor, THL
    • ORLISTAT [HSDB]
    • BCP9001031
    • L-LEUCINE, N-FORMYL-, 1-((3-HEXYL-4-OXO-2-OXETANYL)METHYL)DODECYL ESTER, (2S-(2.ALPHA.(R*),3.BETA.))-
    • ORLISTAT [USP MONOGRAPH]
    • THL
    • Z2379810072
    • NSC-758881
    • orlistatum
    • Orlistat (JAN/USP/INN)
    • R212
    • ORLISTAT [USAN]
    • (2S)-2-formamido-4-methylpentanoic acid [(2S)-1-[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]tridecan-2-yl] ester
    • Orlistat, United States Pharmacopeia (USP) Reference Standard
    • KS-1183
    • AKOS015894875
    • (S)-((S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl) 2-formamido-4-methylpentanoate
    • Orlistat, Pharmaceutical Secondary Standard; Certified Reference Material
    • MDL: MFCD05662360
    • インチ: 1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1
    • InChIKey: AHLBNYSZXLDEJQ-FWEHEUNISA-N
    • ほほえんだ: C([C@@H]1OC(=O)[C@H]1CCCCCC)[C@H](CCCCCCCCCCC)OC(=O)[C@@H](NC=O)CC(C)C
    • BRN: 3658031

計算された属性

  • せいみつぶんしりょう: 495.39200
  • どういたいしつりょう: 495.392
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 23
  • 複雑さ: 579
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 10
  • トポロジー分子極性表面積: 81.7

じっけんとくせい

  • 色と性状: はくしょくけっしょうふんまつ
  • 密度みつど: 0.976
  • ゆうかいてん: 43.0 to 47.0 deg-C
  • ふってん: 615.9°C at 760 mmHg
  • フラッシュポイント: 326.3 oC
  • 屈折率: 1.469
  • ようかいど: DMSO: 19 mg/mL
  • PSA: 81.70000
  • LogP: 7.90870
  • マーカー: 6869
  • ひせんこうど: -33 - -36° (c=1, CHCl3)

Orlistat セキュリティ情報

Orlistat 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Axon Medchem
3500-2 x 50 mg
Orlistat
96829-58-2 99%
2 x 50 mg
€180.00 2023-07-10
Ambeed
A512085-25g
(S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate
96829-58-2 98%
25g
$107.0 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
O0381-1g
Orlistat
96829-58-2 97.0%(LC&N)
1g
¥3840.0 2022-06-10
TRC
O686500-100mg
Orlistat
96829-58-2
100mg
$ 136.00 2023-09-06
abcr
AB349468-1g
Orlistat, 97%; .
96829-58-2 97%
1g
€78.90 2025-02-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O86470-5g
Orlistat
96829-58-2
5g
¥128.0 2021-09-08
Key Organics Ltd
KS-1183-1MG
Orlistat
96829-58-2 >97%
1mg
£36.00 2025-02-08
DC Chemicals
DCAPI1397-250 mg
Orlistat (Alli, Xenical)
96829-58-2 >99%
250mg
$500.0 2022-02-28
Key Organics Ltd
AS-14317-1MG
Orlistat
96829-58-2 >98%
1mg
£36.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159936-100mg
Orlistat
96829-58-2 >97.0%(HPLC)
100mg
¥29.90 2023-09-01

Orlistat 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate
リファレンス
Diastereoselective allylations and crotylations under phase-transfer conditions using trifluoroborate salts: an application to the total synthesis of (-)-tetrahydrolipstatin
Thadani, Avinash N.; Batey, Robert A., Tetrahedron Letters, 2003, 44(44), 8051-8055

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C → rt
リファレンス
A Concise, Phosphate-Mediated Approach to the Total Synthesis of (-)-Tetrahydrolipstatin
Venukadasula, Phanindra K. M.; Chegondi, Rambabu; Maitra, Soma; Hanson, Paul R., Organic Letters, 2010, 12(7), 1556-1559

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  -10 - -5 °C; 1 h, -5 - 0 °C
1.2 Reagents: Water
リファレンス
Process for the preparation of orlistat via formylation of amino-orlistat with formic acid anhydride
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Tetraphenylporphyrin ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  3 h, 0 °C → rt
リファレンス
Stereoselective syntheses of (-)-tetrahydrolipstatin via Prins cyclizations
Yadav, J. S.; Reddy, M. Sridhar; Prasad, A. R., Tetrahedron Letters, 2006, 47(29), 4995-4998

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron pentacarbonyl Solvents: Water ;  50 °C; 5 h, 50 °C; 50 °C → rt
1.2 Solvents: Dichloromethane ;  10 - 20 min, rt → 65 °C
リファレンス
Method for preparing weight-reducing medicine orlistat from lipstatin
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  2 h, rt
1.2 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 3 h, rt
リファレンス
MNBA-Mediated β-Lactone Formation: Mechanistic Studies and Application for the Asymmetric Total Synthesis of Tetrahydrolipstatin
Shiina, Isamu; Umezaki, Yuma; Kuroda, Nobutaka; Iizumi, Takashi; Nagai, Shunsuke; et al, Journal of Organic Chemistry, 2012, 77(11), 4885-4901

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Benzenesulfonyl chloride ,  Hydrochloric acid Solvents: 1-Butanol ,  Pyridine ;  rt; 20 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  18 h, rt → 40 °C
1.3 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  15 h, 0 - 5 °C
リファレンス
Preparation of orlistat and its intermediate
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Catalysts: Cuprous chloride Solvents: Acetonitrile ;  15 °C
1.2 Reagents: Sodium borohydride ;  2 - 4 h, 15 °C
1.3 Reagents: Water ;  cooled
リファレンス
Improved synthetic method of antiobesity agent Orlistat
, China, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
リファレンス
Oxazoline N-Oxide-Mediated [2+3] Cycloadditions. Application to a Synthesis of (-)-Tetrahydrolipstatin
Dirat, O.; Kouklovsky, C.; Langlois, Yves, Organic Letters, 1999, 1(5), 753-755

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Azobisisobutyronitrile ;  30 min, 0 °C; 0 °C → rt; 12 h, rt
リファレンス
Process for preparation of Orlistat and intermediate
, China, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
リファレンス
A chiron approach to (-)-tetrahydrolipstatin
Yadav, J. S.; Rao, K. Vishweshwar; Prasad, A. R., Synthesis, 2006, (22), 3888-3894

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
リファレンス
Method for preparing orlistat
, World Intellectual Property Organization, , ,

Orlistat Raw materials

Orlistat Preparation Products

Orlistat サプライヤー

pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:96829-58-2)Orlistat
注文番号:LE016
在庫ステータス:in Stock
はかる:1000g
清らかである:99%
最終更新された価格情報:Wednesday, 20 November 2024 11:04
価格 ($):420
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:96829-58-2)Orlistat
注文番号:639-755-1
在庫ステータス:in Stock
はかる:kg
清らかである:99%
最終更新された価格情報:Tuesday, 14 January 2025 11:34
価格 ($):discuss personally

Orlistat 関連文献

Orlistatに関する追加情報

Orlistat (CAS No. 96829-58-2): A Comprehensive Guide to Its Properties, Applications, and Market Trends

Orlistat, with the CAS number 96829-58-2, is a well-known pharmaceutical compound primarily used as an anti-obesity medication. This lipase inhibitor has gained significant attention due to its effectiveness in weight management, making it a popular topic in health and wellness discussions. In this article, we will explore the chemical properties of Orlistat, its mechanism of action, therapeutic applications, and current market trends.

The chemical structure of Orlistat is characterized by its ability to bind to pancreatic and gastric lipases, enzymes responsible for breaking down dietary fats. By inhibiting these enzymes, Orlistat prevents the absorption of approximately 30% of dietary fats, which are then excreted unchanged. This unique mechanism has made it a cornerstone in the treatment of obesity, especially when combined with lifestyle modifications.

One of the most frequently asked questions about Orlistat is its safety profile. Clinical studies have shown that while the drug is generally well-tolerated, it may cause gastrointestinal side effects such as oily stools and flatulence. However, these effects are often temporary and can be mitigated by adhering to a low-fat diet. The efficacy of Orlistat in weight loss has been demonstrated in numerous trials, with patients achieving significant reductions in body weight over a 6-12 month period.

In recent years, the demand for Orlistat-based products has surged, driven by the global obesity epidemic and increasing awareness of metabolic health. The compound is available under various brand names, including Xenical and Alli, and is often featured in discussions about non-surgical weight loss solutions. Its over-the-counter availability in some regions has further boosted its popularity among consumers seeking accessible weight management options.

Another hot topic related to Orlistat is its role in managing conditions like type 2 diabetes and hyperlipidemia. Research suggests that the drug not only aids in weight reduction but also improves glycemic control and lipid profiles in obese patients. This dual benefit has positioned Orlistat as a valuable tool in the fight against metabolic syndrome, a cluster of conditions that increase the risk of heart disease and stroke.

The market for Orlistat continues to evolve, with pharmaceutical companies investing in innovative formulations to enhance patient compliance and reduce side effects. For instance, extended-release versions and combination therapies are being explored to improve the drug's overall efficacy. Additionally, the rise of telemedicine and online pharmacies has made Orlistat more accessible to a broader audience, further driving its market growth.

From a regulatory perspective, Orlistat is approved by major health authorities, including the FDA and EMA, underscoring its safety and efficacy. However, it is essential to use the medication under medical supervision, especially for individuals with pre-existing conditions or those taking other medications. The recommended dosage of Orlistat typically ranges from 60 mg to 120 mg, taken with meals containing fats.

In conclusion, Orlistat (CAS No. 96829-58-2) remains a pivotal player in the field of weight management and metabolic health. Its unique mechanism of action, coupled with its proven clinical benefits, makes it a sought-after solution for individuals struggling with obesity. As research continues to uncover new applications and formulations, the future of Orlistat looks promising, offering hope to millions worldwide.

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